11-keto Fluprostenol is a synthetic analog of prostaglandin D2, designed to enhance potency and extend its half-life. This compound is characterized by the oxidation of the C-11 position of Fluprostenol, which is itself a potent analog of prostaglandin F2α. The structural modifications made to 11-keto Fluprostenol allow it to exhibit unique pharmacological properties, particularly in its interactions with specific receptors involved in various biological processes, including inflammation and vascular regulation .
11-keto Fluprostenol belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. It is classified as a vasoactive eicosanoid, indicating its role in modulating vascular functions and inflammatory responses. The compound is identified by its chemical formula and has a molecular weight of 456.45 g/mol .
The synthesis of 11-keto Fluprostenol typically involves several steps, utilizing both traditional organic synthesis techniques and modern biocatalytic methods. A notable approach includes:
This synthetic route not only provides access to 11-keto Fluprostenol but also allows for the production of other related prostaglandin analogs.
The molecular structure of 11-keto Fluprostenol features a complex arrangement typical of prostaglandins, including multiple chiral centers and functional groups that dictate its biological activity. The key structural characteristics include:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, although specific data on these analyses for 11-keto Fluprostenol may not be widely published.
11-keto Fluprostenol participates in various chemical reactions typical for prostaglandin derivatives:
Understanding these reactions is essential for evaluating the therapeutic potential and safety profile of 11-keto Fluprostenol.
The mechanism of action for 11-keto Fluprostenol primarily involves its interaction with specific G protein-coupled receptors (GPCRs). Upon binding to these receptors:
Quantitative data regarding its efficacy compared to other prostaglandin analogs can be derived from pharmacological studies.
The physical properties of 11-keto Fluprostenol include:
Chemical properties include:
11-keto Fluprostenol finds applications primarily in biomedical research and potential therapeutic contexts:
11-Keto fluprostenol (CAS 62145-07-7) is a synthetic prostaglandin analog with the molecular formula C₂₃H₂₇F₃O₆ and a molecular weight of 456.45 g/mol. Its structure features a cyclopentane ring core with two aliphatic side chains. A defining characteristic is the C-11 keto group (oxo functionality), which replaces the hydroxyl group found in native fluprostenol. This modification creates a planar carbonyl center that significantly alters the molecule’s electronic properties and hydrogen-bonding capacity. The compound retains the 15(R)-stereochemistry and 5,13-trans double bonds characteristic of bioactive prostaglandins, which are essential for receptor recognition [1] [2]. The trifluoromethylphenoxy moiety on the ω-side chain enhances lipophilicity and metabolic stability, while the α-chain carboxylic acid facilitates receptor binding.
Table 1: Atomic Coordinates and Stereochemical Centers of 11-Keto Fluprostenol
Position | Functional Group | Configuration | Biological Significance |
---|---|---|---|
C-9 | Hydroxyl | S | FP receptor binding affinity |
C-11 | Keto (C=O) | Planar | Resistance to dehydration |
C-15 | Hydroxyl | R | Bioactivity retention |
C-5, C-13 | Double bond | Trans | Structural rigidity |
ω-chain | -O-C₆H₄-CF₃ | Aromatic | Metabolic stability |
The primary route to 11-keto fluprostenol involves the regioselective oxidation of the C-11 hydroxyl group in fluprostenol:
Table 2: Synthetic Methods for 11-Keto Fluprostenol
Method | Reagent/Catalyst | Yield (%) | ee (%) | Advantages |
---|---|---|---|---|
Jones oxidation | CrO₃/H₂SO₄ | 65 | N/A | Widely accessible reagents |
BVMO-catalyzed | CHMORhodo1 | 38 | 99 | High stereoselectivity |
Corey-Nicolaou | Ph₃P/(PyS)₂ | 70* | N/A | Applicable to PG lactonization |
*Yield for analogous PGD₂-1,15-lactone synthesis [5].
The C-11 keto group confers three critical advantages over native fluprostenol and PGD₂:
Additional modifications include:
11-Keto fluprostenol bridges structural and functional features of PGD₂ and PGF₂α analogs:
Stability: PGD₂ dehydrates rapidly (t₁/₂ <1 hr in plasma), forming Δ¹²-PGJ₂. The C-11 keto group prevents this, enhancing experimental reproducibility [4].
Versus PGF₂α/Fluprostenol:
Table 3: Receptor Affinity Profiles of Key Prostaglandins
Compound | FP Receptor Kd (nM) | DP1 Activity | CRTH2/DP2 Binding | Primary Signaling |
---|---|---|---|---|
11-Keto fluprostenol | 8 | None | Moderate (45% of PGD₂) | FP/CRTH2 partial agonist |
Fluprostenol | 0.5 | None | None | FP agonist |
PGD₂ | >1000 | High | High | DP1/CRTH2 agonist |
PGF₂α | 15 | None | None | FP agonist |